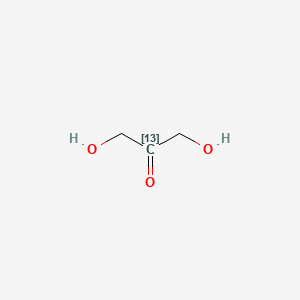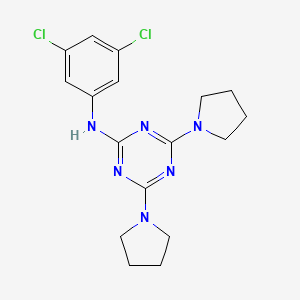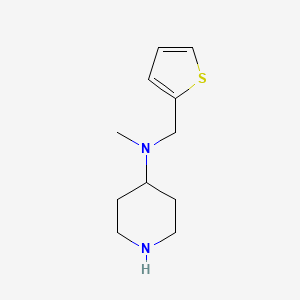![molecular formula C11H14 B14136613 Bicyclo[4.4.1]undeca-1,5,8-triene CAS No. 88816-30-2](/img/structure/B14136613.png)
Bicyclo[4.4.1]undeca-1,5,8-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.4.1]undeca-1,5,8-triene: is a bicyclic hydrocarbon with the molecular formula C11H14 It is characterized by its unique structure, which includes two fused rings and three double bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,5,8-triene typically involves the use of catalytic systems. One common method is the rhodium-catalyzed reaction, which facilitates the formation of the bicyclic structure through a series of steps including homocoupling of terminal alkynes and subsequent annulation . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of catalytic synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions: Bicyclo[4.4.1]undeca-1,5,8-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes.
科学研究应用
Chemistry: Bicyclo[4.4.1]undeca-1,5,8-triene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a pharmacophore, a part of a molecule responsible for its biological activity, is being explored.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which Bicyclo[4.4.1]undeca-1,5,8-triene exerts its effects involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role in organic synthesis and potential biological applications .
相似化合物的比较
Bicyclo[4.4.1]undeca-2,4,8-triene: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Bicyclo[4.2.0]octa-1,5,7-triene: Another related compound with a different ring size and double bond arrangement.
Uniqueness: Bicyclo[4.4.1]undeca-1,5,8-triene is unique due to its specific arrangement of double bonds and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
88816-30-2 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
bicyclo[4.4.1]undeca-1,5,8-triene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,7-8H,3-6,9H2 |
InChI 键 |
WISVDKQUZGBNBF-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C2CC=CCC(=C1)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)

![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)


![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)

